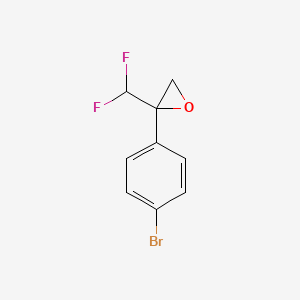

![molecular formula C19H22N2O2 B2630748 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde CAS No. 374766-08-2](/img/structure/B2630748.png)

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPMPB and has a molecular weight of 355.44 g/mol.

Applications De Recherche Scientifique

Catalytic Protodeboronation and Alkene Hydromethylation

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde: has found applications in catalytic protodeboronation. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have developed a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation . Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.

RET Kinase Inhibition

In the realm of cancer research, 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde exhibits promising effects. Specifically, it selectively inhibits the RET kinase, which plays a crucial role in various cancers. In a kinase library containing 371 kinases, BLU-667 (a derivative of this compound) demonstrated high selectivity for RET, surpassing other kinase inhibitors by at least 100-fold. In vivo studies have shown its efficacy against RET-mutated non-small cell lung cancer (NSCLC) and thyroid cancer xenografts without inhibiting VEGFR2 .

Antimicrobial Potential

Among its derivatives, compounds 1a and 1b derived from 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde exhibit good antimicrobial potential .

Other Applications

While the above fields represent key areas, further research may uncover additional applications. Additionally, this compound is commercially available, making it accessible for various investigations.

Propriétés

IUPAC Name |

4-methoxy-3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-19-8-7-15(14-22)11-17(19)13-21-10-3-2-6-18(21)16-5-4-9-20-12-16/h4-5,7-9,11-12,14,18H,2-3,6,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRQHFNVMTJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCC2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)

![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)

![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)

![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)

![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)